molecular formula C16H20N2O B7501664 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one

3-Indol-1-yl-1-piperidin-1-ylpropan-1-one

Katalognummer B7501664
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: OOXXLSMYITXBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Indol-1-yl-1-piperidin-1-ylpropan-1-one, also known as ALKS 5461, is a novel compound that has gained attention in the scientific community for its potential use in treating major depressive disorder (MDD).

Wirkmechanismus

The exact mechanism of action of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 is not fully understood. However, it is believed to work by blocking the activity of the kappa opioid receptor (KOR) while enhancing the activity of the mu opioid receptor (MOR). This results in a net increase in dopamine and serotonin levels in the brain, which are known to be involved in regulating mood.
Biochemical and Physiological Effects
3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and serotonin levels, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons. 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has also been shown to have anti-inflammatory effects, which may contribute to its antidepressant activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 is that it has a relatively low potential for abuse and dependence compared to traditional opioid medications. This makes it a safer option for use in clinical trials. However, one limitation of this compound is that it has a short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.

Zukünftige Richtungen

There are several future directions for research on 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461. One area of interest is in understanding the long-term safety and efficacy of this compound. Additionally, researchers are interested in exploring the potential use of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 in combination with other antidepressant medications. Finally, there is a need for further research on the mechanism of action of this compound in order to fully understand its potential therapeutic benefits.

Synthesemethoden

The synthesis of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 involves the reaction of indole-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 3-chloro-1-propanol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has been extensively studied for its potential use in treating MDD. Clinical trials have shown that this compound has a rapid onset of action and can improve symptoms of depression in patients who have not responded to traditional antidepressants. Additionally, 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has been shown to have a low potential for abuse and dependence, making it a promising treatment option for MDD.

Eigenschaften

IUPAC Name

3-indol-1-yl-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(18-10-4-1-5-11-18)9-13-17-12-8-14-6-2-3-7-15(14)17/h2-3,6-8,12H,1,4-5,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXXLSMYITXBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Indol-1-yl-1-piperidin-1-ylpropan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.